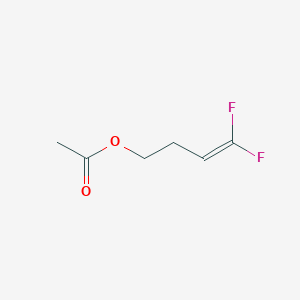

4,4-Difluoro-3-butenylacetate

説明

Overview of Organofluorine Chemistry in Modern Synthesis and its Strategic Importance

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, is a cornerstone of modern chemical science. wikipedia.org Although naturally occurring organofluorine compounds are exceedingly rare, their synthetic counterparts are integral to numerous sectors, including pharmaceuticals, agrochemicals, and materials science. cas.cnwindows.net The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. purdue.edu

The carbon-fluorine bond is the strongest single bond to carbon, lending exceptional stability to molecules. wikipedia.org Fluorine's high electronegativity often enhances the metabolic stability of pharmaceuticals by blocking sites susceptible to oxidative metabolism. This increased stability and the unique electronic properties of fluorine-containing groups have made them a popular choice for medicinal chemists. It is estimated that introducing a C-F bond can increase the probability of a drug candidate's success significantly. wikipedia.org Consequently, a large percentage of agricultural chemicals and a substantial number of top-selling pharmaceuticals contain fluorine. wikipedia.org The development of novel fluorination and fluoroalkylation methods remains a vibrant area of research, aimed at creating safer and more efficient pathways to these valuable compounds. cas.cnchinesechemsoc.org

The Role of Geminal Difluorinated Moieties in Contemporary Molecular Design

The geminal difluoromethylene group (CF2) is a particularly valuable motif in molecular design. enamine.net This group is often used as a bioisostere—a substituent that mimics the size, shape, and electronic properties of another functional group—for moieties like carbonyls (C=O), ethers (-O-), or even alcohols and thiols. nih.govsysu.edu.cn The ability of the gem-difluoroalkene group to mimic carbonyl and amide groups has garnered significant attention for modifying biologically active compounds. nih.govacs.org

The introduction of a CF2 group can lead to several beneficial changes in a molecule's properties:

Metabolic Stability : Replacing a metabolically vulnerable position, such as a benzylic CH2 group, with a CF2 group can significantly enhance a drug's lifetime in the body. nih.govrsc.org

Acidity/Basicity (pKa) : The strong electron-withdrawing nature of the two fluorine atoms can significantly alter the pKa of nearby acidic or basic functional groups, which can be crucial for receptor binding or bioavailability. nih.govnih.gov

These characteristics make the gem-difluorinated unit a key component in the rational design of new drugs and agrochemicals. sysu.edu.cnnih.gov

Structural Context and Foundational Research Perspectives on 4,4-Difluoro-3-butenylacetate as a Synthetic Intermediate

4,4-Difluoro-3-butenylacetate combines two important functional groups: a gem-difluoroalkene and a homoallylic acetate (B1210297). This combination suggests its primary value lies as a versatile synthetic building block. While this specific compound is not widely cited, its reactivity can be inferred from the well-established chemistry of its components.

The gem-difluoroalkene moiety is known for its distinct reactivity. rsc.org It can act as an electrophile and is a precursor for creating more complex fluorinated structures. nih.govacs.org For instance, gem-difluoroalkenes can undergo various transformations, including arylation and hydrothiolation, to produce α,α-difluoroalkyl structures. researchgate.net However, a common challenge in the reactions of gem-difluoroalkenes is the tendency of intermediates to decompose through β-fluoride elimination, leading to monofluorinated products. rsc.org Modern synthetic methods are being developed to circumvent this issue. purdue.edursc.org

Research into related compounds, such as ethyl 4,4-difluoro-3-oxobutanoate, highlights the utility of the difluoro-butenyl skeleton in synthesis. chemicalbook.com This ester is an intermediate for producing pharmaceuticals like potassium channel activators. chemicalbook.com Similarly, the synthesis of various difluorinated butenoic acid derivatives demonstrates the chemical tractability and importance of this structural class. ontosight.ai Therefore, 4,4-Difluoro-3-butenylacetate is logically positioned as a valuable, though currently under-documented, intermediate for accessing novel and complex organofluorine compounds.

Data Tables

Table 1: Comparison of Key Properties of Halogens

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

|---|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |

| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |

| Carbon-Halogen Bond Energy (kJ/mol in CH3-X) | ~485 | ~340 | ~285 | ~210 |

This table illustrates fluorine's distinct properties, such as its highest electronegativity and the exceptional strength of the C-F bond, which underpin its unique role in chemistry. wikipedia.org

Table 2: The Gem-Difluoromethylene (CF2) Group as a Bioisostere

| Original Functional Group | Bioisosteric Replacement | Key Physicochemical Impact |

|---|---|---|

| Carbonyl (C=O) | Gem-difluoroalkene (C=CF2) | Mimics geometry and electronics, can act as an irreversible enzyme inhibitor. nih.govacs.org |

| Methylene (B1212753) (-CH2-) | Gem-difluoromethylene (-CF2-) | Increases metabolic stability, alters lipophilicity and local electronic environment. nih.govrsc.org |

| Ether (-O-) | Gem-difluoromethylene (-CF2-) | Considered a bioisostere, modifies pKa of adjacent groups and improves metabolic stability. nih.gov |

This table provides examples of how the CF2 group is used in medicinal chemistry to replace other functional groups, often leading to improved drug properties. nih.govnih.govrsc.orgnih.gov

Structure

3D Structure

特性

分子式 |

C6H8F2O2 |

|---|---|

分子量 |

150.12 g/mol |

IUPAC名 |

4,4-difluorobut-3-enyl acetate |

InChI |

InChI=1S/C6H8F2O2/c1-5(9)10-4-2-3-6(7)8/h3H,2,4H2,1H3 |

InChIキー |

IPWMTBVPEHSSKI-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OCCC=C(F)F |

製品の起源 |

United States |

Chemical Reactivity and Synthetic Transformations of 4,4 Difluoro 3 Butenylacetate Analogs

Transformations Involving the Acetate (B1210297) Ester Moiety

The acetate ester group in 4,4-difluoro-3-butenylacetate is susceptible to a range of nucleophilic substitution and condensation reactions, providing pathways to other important functional groups.

Hydrolytic Cleavage and Derivatization to Carboxylic Acids or Alcohols

The hydrolysis of the acetate ester in 4,4-difluoro-3-butenylacetate analogs can be achieved under either acidic or basic conditions to yield the corresponding alcohol, 4,4-difluoro-3-buten-1-ol. This transformation is a fundamental process for accessing the parent alcohol, which can serve as a precursor for further synthetic manipulations. The reaction typically proceeds by nucleophilic attack of water on the ester carbonyl, followed by elimination of the alcohol. The ease of this hydrolysis can be influenced by the electronic nature of the fluorinated butenyl group.

Furthermore, derivatization to the corresponding carboxylic acid, 4,4-difluoro-3-butenoic acid, can be envisioned through a two-step process involving initial hydrolysis to the alcohol, followed by oxidation. While specific literature on the direct conversion for this particular substrate is not abundant, general methods for the oxidation of primary allylic alcohols to carboxylic acids are well-established and would likely be applicable.

| Reactant | Product | Reagents and Conditions | Yield |

| 4,4-Difluoro-3-butenylacetate | 4,4-Difluoro-3-buten-1-ol | Acid or Base Catalyzed Hydrolysis | High |

| 4,4-Difluoro-3-buten-1-ol | 4,4-Difluoro-3-butenoic acid | Oxidizing Agent (e.g., Jones reagent, PCC) | Moderate to High |

Nucleophilic Acyl Substitution Reactions (e.g., Transesterification, Amidation)

The acetate group can be readily exchanged with other alkoxy groups through transesterification. This reaction is typically catalyzed by either an acid or a base and is driven to completion by using a large excess of the new alcohol or by removing the liberated ethanol. For fluorinated esters, this provides a straightforward method to introduce different ester functionalities, potentially altering the physical and chemical properties of the molecule. For instance, the transesterification of a fluorinated butanol with isopropyl acetate has been reported, demonstrating the feasibility of such transformations in related systems.

Amidation, the reaction of the ester with an amine, offers a direct route to the corresponding amides. This transformation is generally less facile than transesterification and often requires higher temperatures or the use of catalysts. Metal-free catalytic systems have been developed for the direct amidation of esters, which could be applicable to 4,4-difluoro-3-butenylacetate and its analogs, providing access to a range of N-substituted 4,4-difluoro-3-butenamides.

| Reactant | Nucleophile | Product | Catalyst/Conditions |

| 4,4-Difluoro-3-butenylacetate | Methanol | 4,4-Difluoro-3-butenyl methanoate | Acid or Base Catalyst |

| 4,4-Difluoro-3-butenylacetate | Benzylamine | N-Benzyl-4,4-difluoro-3-butenamide | Heat, Catalyst (e.g., B(OCH2CF3)3) |

Carbonyl Additions and Condensation Reactions (e.g., Claisen Condensation in the context of synthesis of similar difluorinated esters)

While the acetate methyl group of 4,4-difluoro-3-butenylacetate is not directly involved in Claisen-type condensations as the nucleophilic partner, the principles of this reaction are highly relevant to the synthesis of related difluorinated esters, particularly β-keto esters. The Claisen condensation involves the base-mediated reaction of two ester molecules to form a β-keto ester. collectionscanada.gc.cawikipedia.orguomustansiriyah.edu.iqmasterorganicchemistry.comlibretexts.orglibretexts.org A key requirement for the nucleophilic ester is the presence of at least two α-hydrogens.

In the context of difluorinated compounds, the synthesis of ethyl 4,4-difluoroacetoacetate has been achieved through the reaction of difluoroacyl halides with ethyl acetate in the presence of a base like sodium ethoxide. google.com This "crossed" Claisen condensation, where one ester is non-enolizable, is a powerful tool for creating new carbon-carbon bonds and introducing the difluoroacetyl group into various molecular frameworks.

| Ester 1 (Nucleophile) | Ester 2 (Electrophile) | Base | Product |

| Ethyl acetate | Ethyl difluoroacetate (B1230586) | Sodium ethoxide | Ethyl 4,4-difluoroacetoacetate |

| Ethyl propanoate | Ethyl difluoroacetate | Sodium ethoxide | Ethyl 2-methyl-4,4-difluoro-3-oxobutanoate |

Reactivity of the Butenyl Alkene Unit

The gem-difluoroalkene unit in 4,4-difluoro-3-butenylacetate is the site of a variety of addition and cycloaddition reactions, offering pathways to more complex and saturated fluorinated structures.

Electrophilic Addition Reactions to the Double Bond (e.g., Halogenation, Hydrohalogenation, Hydrogenation)

The double bond in 4,4-difluoro-3-butenylacetate is susceptible to electrophilic attack. However, the presence of the two electron-withdrawing fluorine atoms at the 4-position deactivates the double bond towards electrophiles compared to a non-fluorinated alkene.

Halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) is expected to proceed via a cyclic halonium ion intermediate, leading to the corresponding dihaloalkane. The regioselectivity of this addition would place the halogen atoms at the 3- and 4-positions.

Hydrohalogenation , the addition of hydrogen halides (HX), is anticipated to follow Markovnikov's rule. chemistrysteps.commasterorganicchemistry.comyoutube.com Protonation of the double bond will preferentially occur at the carbon atom that leads to the more stable carbocation. In this case, protonation at the 3-position would generate a carbocation at the 4-position, which is destabilized by the adjacent electron-withdrawing fluorine atoms. Conversely, protonation at the 4-position is also disfavored. The regiochemical outcome can be complex and may be influenced by the specific reaction conditions.

Hydrogenation of the double bond can be achieved using various catalytic systems, such as palladium on carbon (Pd/C) with hydrogen gas. This reaction would saturate the butenyl chain, yielding 4,4-difluoro-butylacetate. The choice of catalyst and reaction conditions can be crucial to avoid side reactions, such as hydrogenolysis of the acetate group.

| Reaction | Reagent | Product | Regioselectivity/Stereoselectivity |

| Halogenation | Br₂ | 3,4-Dibromo-4,4-difluorobutylacetate | Anti-addition |

| Hydrohalogenation | HBr | 3-Bromo-4,4-difluorobutylacetate | Markovnikov addition |

| Hydrogenation | H₂/Pd-C | 4,4-Difluorobutylacetate | Syn-addition |

Cycloaddition Reactions (e.g., [4+3] Cycloadditions, Diels-Alder Reactions, as a diene or dienophile)

The alkene functionality of 4,4-difluoro-3-butenylacetate allows it to participate in various cycloaddition reactions, providing access to cyclic and bicyclic fluorinated compounds.

[4+3] Cycloadditions are powerful reactions for the construction of seven-membered rings. wikipedia.orgorganicreactions.orgnih.govillinois.edu These reactions typically involve the reaction of a 4π-electron component (a diene) with a 2π-electron component that is equivalent to an allyl cation. While 4,4-difluoro-3-butenylacetate itself is not a diene, related difluorinated compounds can be precursors to oxyallyl cations, which can then react with dienes like furan (B31954) or anthracene. The generation of these oxyallyl cations can be achieved from α,α'-dihalo ketones under reductive conditions. wikipedia.org

Diels-Alder Reactions are [4+2] cycloadditions that form six-membered rings. masterorganicchemistry.comyoutube.comsigmaaldrich.commasterorganicchemistry.comorganic-chemistry.orgresearchgate.netpressbooks.pub The reactivity in these reactions is governed by the electronic nature of the diene and the dienophile.

As a Dienophile: The electron-withdrawing nature of the gem-difluoro group in 4,4-difluoro-3-butenylacetate suggests it could act as a dienophile in reactions with electron-rich dienes. The presence of the ester group, which is also electron-withdrawing, further enhances its dienophilic character. For example, it could potentially react with dienes like cyclopentadiene (B3395910) or 1,3-butadiene, although the steric hindrance from the gem-difluoro group might influence the reaction rate and stereoselectivity. sigmaaldrich.com

As a Diene: For 4,4-difluoro-3-butenylacetate or its analogs to act as a diene, it would need to be part of a conjugated 1,3-diene system. While the parent compound is not a diene, synthetic modifications could introduce a second double bond in conjugation with the existing one. Such 2,2-difluoro-1,3-dienes would be expected to be electron-deficient and would therefore react readily with electron-rich dienophiles in inverse-electron-demand Diels-Alder reactions. collectionscanada.gc.ca

| Cycloaddition Type | Diene | Dienophile | Product |

| [4+3] Cycloaddition | Furan | Difluoro-oxyallyl cation (from a precursor) | 8,8-Difluoro-2-oxabicyclo[3.2.1]oct-6-en-3-one derivative |

| Diels-Alder (Normal Demand) | Cyclopentadiene | 4,4-Difluoro-3-butenylacetate | Difluorinated norbornene derivative |

| Diels-Alder (Inverse Demand) | 2,2-Difluoro-1,3-diene analog | Ethyl vinyl ether | Difluorinated cyclohexene (B86901) derivative |

Radical Reactions Involving the Unsaturated System

The unsaturated system in analogs of 4,4-Difluoro-3-butenylacetate is susceptible to various radical reactions, offering a versatile platform for the synthesis of complex fluorinated molecules. Research on similar gem-difluoroalkene systems has elucidated several key transformations, including radical additions and cyclizations.

Atom Transfer Radical Addition (ATRA) has been successfully applied to systems analogous to 4,4-Difluoro-3-butenylacetate. For instance, the cobalt-catalyzed ATRA of bromodifluoroacetamides to terminal alkenes and alkynes proceeds efficiently, yielding functionalized difluoroacetamides. rsc.org This methodology has been extended to tandem addition/cyclization reactions of 1,6-dienes and -enynes, highlighting the potential for constructing complex cyclic structures. rsc.org While direct studies on 4,4-Difluoro-3-butenylacetate are not prevalent, these findings suggest that the double bond in its analogs would readily participate in similar radical additions.

Furthermore, photocatalysis has emerged as a powerful tool for initiating radical reactions in fluoroalkene systems. Visible-light-mediated selective difluoroalkylation of α-trifluoromethyl alkenes with difluoroalkylating reagents has been developed, leading to the formation of gem-difluoroalkene difluoroacetates. researchgate.net This indicates that photocatalytic approaches could be employed to functionalize the double bond of 4,4-Difluoro-3-butenylacetate analogs.

Radical cyclization reactions of systems containing a gem-difluoroalkene moiety have also been explored. For example, the 4-exo-trig cyclization of a 4-pentenyl carbon radical bearing a gem-difluoromethylene group adjacent to a radical-accepting α,β-unsaturated ester was found to proceed with high efficiency. rsc.org This resulted in the formation of a novel gem-difluorocyclobutane derivative. rsc.org This precedent suggests that intramolecular radical cyclizations of suitably substituted 4,4-Difluoro-3-butenylacetate analogs could provide access to unique difluorinated carbocyclic frameworks.

A photoinduced sequential radical addition–translocation–cyclization–fragmentation process has been developed for the synthesis of five-membered ring systems bearing gem-difluoroalkenyl substituents from terminal alkynes and gem-dibromofluoroalkanes. acs.orgacs.orgresearchgate.net This efficient, room-temperature reaction demonstrates the broad scope and functional group tolerance of radical-mediated cyclizations in constructing diverse fluoroalkene-containing scaffolds. acs.orgacs.org

Table 1: Examples of Radical Reactions on Unsaturated Systems Analogous to 4,4-Difluoro-3-butenylacetate

| Reaction Type | Substrate Type | Catalyst/Initiator | Product Type | Ref. |

| Atom Transfer Radical Addition | Arylalkynes, Terminal Alkenes | CoBr₂/dppb/Zn | Functionalized Difluoroacetamides | rsc.org |

| Photocatalytic Difluoroalkylation | α-Trifluoromethyl Alkenes | Visible Light/Photocatalyst | gem-Difluoroalkene Difluoroacetates | researchgate.net |

| Radical Cyclization | 4-Pentenyl Carbon Radical | Not specified | gem-Difluorocyclobutane Derivative | rsc.org |

| Radical Addition-Cyclization | Terminal Alkynes | Visible Light/Photocatalyst | Five-membered Rings with gem-Difluoroalkenyl group | acs.orgacs.org |

This table is interactive. Click on the headers to sort.

Impact and Transformations of the Geminal Difluoromethylene Group (CF₂)

The geminal difluoromethylene (CF₂) group in 4,4-Difluoro-3-butenylacetate analogs profoundly influences the molecule's reactivity and provides a handle for further synthetic transformations.

Electronic and Steric Influence on Adjacent Functional Groups

The two fluorine atoms of the CF₂ group exert a strong electron-withdrawing inductive effect, which significantly polarizes the adjacent π-system. This electronic perturbation renders the double bond susceptible to nucleophilic attack. The presence of the CF₂ group can also influence the metabolic stability of the molecule. nih.gov

The CF₂ group is considered a bioisostere of a carbonyl group or an ether oxygen, and its incorporation can lead to favorable changes in the biological properties of a molecule. nih.gov The replacement of a methylene (B1212753) group with a CF₂ unit can prevent metabolic oxidation and enhance the reactivity of neighboring functional groups due to the strong electron-withdrawing nature of fluorine. rsc.org In the context of 4,4-Difluoro-3-butenylacetate analogs, the CF₂ group's electronic influence would activate the double bond towards certain transformations and could modulate the reactivity of the acetate moiety.

C-F Bond Activation and Functionalization Strategies

While carbon-fluorine bonds are notoriously strong, their selective activation and functionalization in gem-difluoroalkenes have become an increasingly important area of research. Transition metal-catalyzed reactions have been at the forefront of these developments. nih.govescholarship.orgresearchgate.net

Transformations involving the cleavage of a C-F bond in gem-difluoroalkenes are often preceded by the formation of a carbon-carbon or carbon-heteroatom bond. nih.gov These reactions typically proceed through β-fluoride elimination from an organometallic intermediate. nih.gov This strategy has been widely used for the synthesis of monofluoroalkenes, which are valuable motifs in medicinal chemistry.

For instance, transition-metal-catalyzed C–F bond activation has been successfully applied to various fluoroorganic compounds. nih.gov While specific examples for 4,4-Difluoro-3-butenylacetate are scarce, the extensive research on other gem-difluoroalkenes suggests that similar strategies could be applicable. These methods often provide a pathway to introduce new functional groups at the position of one of the fluorine atoms, leading to a diverse array of monofluorinated products.

Recent advances have also seen the development of photocatalytic methods for C-F bond activation. These approaches offer mild reaction conditions and have expanded the scope of accessible transformations for fluorinated molecules.

Mechanistic Investigations and Computational Studies of Difluorinated Butenyl Acetates

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 4,4-Difluoro-3-butenylacetate

The synthesis and transformation of 4,4-Difluoro-3-butenylacetate would involve a variety of reaction mechanisms, characteristic of both gem-difluoroalkenes and esters. The reactivity of the gem-difluoroalkene motif is dominated by the strong electron-withdrawing nature of the two fluorine atoms, which polarizes the double bond and makes the difluorinated carbon an electrophilic center.

Synthesis:

The synthesis of 4,4-Difluoro-3-butenylacetate would likely proceed through the formation of a gem-difluoroalkene followed by esterification or through the modification of a pre-existing difluorinated building block. One potential synthetic route could involve a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction with a difluoromethyl phosphonate (B1237965) and an appropriate aldehyde to construct the gem-difluoroalkene moiety. Another approach could be the dehydrofluorination of a corresponding trifluoromethyl-substituted precursor. nih.gov

Transformations:

The transformations of 4,4-Difluoro-3-butenylacetate would be diverse, leveraging the reactivity of the gem-difluoroalkene.

Radical Additions: Radical functionalization reactions are a common strategy for the transformation of gem-difluoroalkenes, as they can proceed while retaining the difluoromethylene group. researchgate.net These reactions typically involve the addition of a radical species to the electron-deficient difluorinated carbon. For instance, hydrophosphinylation, hydrothiolation, and hydroalkylation have been reported for various gem-difluoroalkenes. nih.gov A catalyst-free hydroalkylation of gem-difluoroalkenes can occur via a hydrogen atom transfer (HAT) mechanism, leading to difluoromethylene compounds. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysis offers a powerful toolkit for the functionalization of gem-difluoroalkenes. These reactions often involve a C-F bond activation step. A common mechanistic feature is the formation of a β,β-difluoroalkyl-Pd intermediate, which can undergo β-fluoride elimination to yield a monofluorinated alkene. nih.gov However, strategies have been developed to circumvent this elimination pathway. For example, a Pd/Cu co-catalyzed arylation of gem-difluoroalkenes has been shown to proceed via a β-H elimination, retaining both fluorine atoms. rsc.orgsemanticscholar.orgresearchgate.net The Mizoroki-Heck reaction is another palladium-catalyzed transformation applicable to gem-difluoroalkenes for the formation of C-C bonds. cambridge.org

Other Metal-Catalyzed Reactions: Ruthenium-catalyzed defluorinative alkylation under visible light provides a mild route to monofluoroalkenes from gem-difluoroalkenes. rsc.org Cobalt-catalyzed C-F/C-H functionalization has also been reported, offering another avenue for the transformation of these substrates. cas.cn

Nucleophilic Acyl Substitution of the Ester Group: The acetate (B1210297) group of 4,4-Difluoro-3-butenylacetate can undergo typical ester reactions, such as hydrolysis and transesterification. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of the alcohol. acs.orgbris.ac.uklookchem.com Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group. acs.org

A summary of potential transformations of the gem-difluoroalkene moiety is presented in the table below.

| Transformation Type | Catalyst/Reagent | Key Mechanistic Feature | Product Type |

| Hydroalkylation | Ru(bpy)₃Cl₂ / Visible Light | Single-electron transfer (SET) to generate alkyl radicals. | Monofluoroalkenes |

| Hydroarylation | Pd(OAc)₂ / SIPr·Cl / CuCl | β-hydride elimination from a β,β-difluoroalkyl-Pd intermediate. | α,α-Difluorobenzyl products |

| Mizoroki-Heck Reaction | Pd(0) catalyst | Formal C-F/C-H bond cross-coupling. | Monofluorinated 1,3-dienes |

| Defluorinative Alkylation | Electrochemical / Ni catalyst | Alkyl radical intermediate formation. | Monofluoroalkenes |

Theoretical Studies on the Electronic Structure and Reactivity of Difluorinated Alkenes and Esters

Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of organofluorine compounds. For 4,4-Difluoro-3-butenylacetate, theoretical studies would focus on the influence of the gem-difluoro group on the electronic properties of the alkene and the interplay with the ester functionality.

The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect) on the C4 carbon, making it electron-deficient. This polarization of the C=C double bond is a key determinant of its reactivity. DFT calculations on similar gem-difluoroalkenes have shown a significant positive charge on the difluorinated carbon and a negative charge on the non-fluorinated carbon of the double bond. nih.gov This electronic distribution makes the difluorinated carbon highly susceptible to nucleophilic attack and the non-fluorinated carbon prone to electrophilic attack.

The reactivity of the ester group would also be influenced by the difluoroalkene moiety. The electron-withdrawing nature of the fluorinated substituent could potentially affect the electrophilicity of the carbonyl carbon in the acetate group, although this effect would be transmitted through several single bonds.

DFT calculations can be used to model various reaction pathways for the transformation of 4,4-Difluoro-3-butenylacetate. For instance, the energy barriers for different radical addition pathways or for the oxidative addition step in palladium-catalyzed reactions can be calculated to predict the most likely reaction mechanism. rsc.orgsemanticscholar.org Such calculations have been crucial in elucidating the preference for β-hydride elimination over β-fluoride elimination in certain palladium-catalyzed reactions of gem-difluoroalkenes. rsc.orgsemanticscholar.org

The following table summarizes the calculated charges on the carbons of a model gem-difluoroalkene, illustrating the polarization of the double bond.

| Atom | Calculated Charge |

| C3 (non-fluorinated) | -0.194 |

| C4 (difluorinated) | +0.811 |

Data extrapolated from calculations on a model gem-difluorostyrene. nih.gov

Conformational Analysis and Stereochemical Influences of Fluorine Atoms in Unsaturated Systems

Studies on other fluorinated alkanes have shown that the gauche effect, which is the tendency of a molecule to adopt a gauche conformation when it contains electronegative substituents, plays a significant role. acs.org In the case of 1,3-difluorinated systems, the conformational preferences are also dictated by the desire to avoid unfavorable 1,3-parallel C-F bond interactions. acs.org

For 4,4-Difluoro-3-butenylacetate, the conformational analysis would involve considering the rotational isomers (rotamers) around the C2-C3 bond. The relative energies of the different conformers (e.g., syn-periplanar, anti-periplanar, syn-clinal, anti-clinal) would be determined by a combination of steric and electronic effects. The interaction between the C-F bonds and the C=C double bond, as well as the interaction with the acetate group, would be crucial.

The stereochemistry of reactions involving the double bond would also be influenced by the fluorine atoms. For example, in addition reactions, the incoming reagent would approach the double bond from a specific face, leading to diastereomeric products. The preferred trajectory of approach would be influenced by the steric bulk and electronic nature of the gem-difluoro group.

NMR spectroscopy, in conjunction with computational modeling, is a powerful tool for conformational analysis. The measurement of coupling constants, such as ³J(H,H) and ³J(H,F), can provide valuable information about the dihedral angles in the molecule. acs.orgresearchgate.net

Computational Modeling of Catalytic Pathways in Organofluorine Synthesis

Computational modeling, especially with DFT, has become an indispensable tool for elucidating the mechanisms of catalytic reactions in organofluorine chemistry. cas.cn For the synthesis and transformation of 4,4-Difluoro-3-butenylacetate, computational modeling could provide deep insights into the catalytic cycles of various metal-catalyzed reactions.

In the context of palladium-catalyzed reactions, DFT calculations can be used to model the entire catalytic cycle, including the oxidative addition, migratory insertion, and reductive elimination steps. acs.orgchemrxiv.org For example, computational studies have been used to understand the mechanism of palladium-catalyzed fluorination of allylic chlorides, suggesting a homobimetallic transition state for C-F bond formation. acs.org

DFT calculations have also been employed to investigate the competition between β-hydride and β-fluoride elimination in palladium-catalyzed reactions of gem-difluoroalkenes. rsc.orgsemanticscholar.org These studies have revealed that the relative energy barriers of these two pathways can be influenced by the ligand on the palladium center and the reaction conditions, providing a rationale for the observed product distribution. rsc.orgsemanticscholar.org

Furthermore, computational modeling can aid in the design of new catalysts. By understanding the structure-activity relationships and the factors that control selectivity, new ligands and catalytic systems can be designed to improve the efficiency and selectivity of reactions for the synthesis of complex organofluorine compounds. numberanalytics.com

The table below presents a simplified example of how computational data can be used to compare different mechanistic pathways in a hypothetical palladium-catalyzed reaction of a gem-difluoroalkene.

| Mechanistic Pathway | Calculated Activation Energy (kcal/mol) |

| β-Hydride Elimination | 25.3 |

| β-Fluoride Elimination | 28.1 |

These are hypothetical values for illustrative purposes.

Analytical Research Methodologies for Characterization and Purity Assessment in Synthetic Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in 4,4-Difluoro-3-butenyl acetate (B1210297).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For 4,4-Difluoro-3-butenyl acetate, characteristic signals would be expected for the methylene (B1212753) protons adjacent to the oxygen and the double bond, as well as for the methyl protons of the acetate group. The coupling of these protons with the fluorine atoms and with each other would result in complex splitting patterns, providing valuable structural insights. For instance, a patent for a related compound, 4-[(4,4-difluoro-3-butenyl)oxy]-2-[(4,4-difluoro-3-butenyl)thio]-6-(trifluoromethyl)-pyrimidine, shows multiplets for the methylene protons in the ranges of δ 2.38-2.54 ppm and δ 4.18-4.38 ppm. google.com

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbon of the ester, the two olefinic carbons, the methylene carbons, and the methyl carbon. The carbon signals for the atoms near the fluorine atoms will exhibit characteristic splitting patterns due to carbon-fluorine coupling (¹J-CF, ²J-CF, etc.), which are highly diagnostic. acs.org For example, in a similar difluoroalkene, the carbon of the CF2 group appears as a doublet of doublets with a large coupling constant. znaturforsch.com

¹⁹F NMR: Fluorine-19 NMR is a particularly powerful tool for the analysis of organofluorine compounds due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts. numberanalytics.com It provides direct information about the chemical environment of the fluorine atoms. For 4,4-Difluoro-3-butenyl acetate, the two fluorine atoms are chemically equivalent and would be expected to give a single signal, which would be split by the adjacent vinyl proton. The chemical shift and coupling constants are highly characteristic of the gem-difluoroalkene moiety. znaturforsch.comcas.cn

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,4-Difluoro-3-butenyl acetate would be expected to show characteristic absorption bands for:

The C=O stretching of the ester group, typically in the region of 1735-1750 cm⁻¹. spectroscopyonline.comvscht.cz

The C-O stretching of the ester group, which usually appears as two bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

The C=C stretching of the alkene, typically around 1640-1680 cm⁻¹. vscht.cz

The C-F stretching vibrations, which are typically strong and found in the 1100-1000 cm⁻¹ region. acs.org

Interactive Data Table: Characteristic IR Absorptions for 4,4-Difluoro-3-butenyl acetate

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | 1735-1750 |

| C-O (Ester) | 1300-1000 |

| C=C (Alkene) | 1640-1680 |

| C-F | 1100-1000 |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 4,4-Difluoro-3-butenyl acetate, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern would likely involve the loss of the acetate group, as well as other characteristic fragments resulting from the cleavage of the butenyl chain. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition with high accuracy. numberanalytics.com Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting selected ions. numberanalytics.com

Chromatographic Methods for Separation, Isolation, and Purity Analysis

Chromatographic techniques are essential for separating 4,4-Difluoro-3-butenyl acetate from reaction mixtures, isolating it in a pure form, and assessing its purity.

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile compounds. Given that 4,4-Difluoro-3-butenyl acetate is likely to be a volatile liquid, GC would be a suitable method for its analysis. notulaebotanicae.ro When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can be used to determine the purity of a sample and to identify and quantify any impurities present. nih.gov The choice of the stationary phase is crucial for achieving good separation.

High-Performance Liquid Chromatography (HPLC):

High-performance liquid chromatography is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not volatile enough for GC. ethernet.edu.et For the analysis of 4,4-Difluoro-3-butenyl acetate, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18-bonded silica) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). google.com Detection can be achieved using a UV detector, as the double bond and carbonyl group will absorb UV light, or with a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). mdpi.com

Elemental Analysis and Quantitative Determination in Organofluorine Compounds

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For 4,4-Difluoro-3-butenyl acetate (C₆H₈F₂O₂), elemental analysis would be used to determine the mass percentages of carbon, hydrogen, and fluorine. The experimentally determined percentages should be in close agreement with the calculated theoretical values.

Interactive Data Table: Theoretical Elemental Composition of 4,4-Difluoro-3-butenyl acetate

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Mass Percentage |

| Carbon | C | 12.01 | 6 | 72.06 | 53.73% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 6.03% |

| Fluorine | F | 19.00 | 2 | 38.00 | 28.34% |

| Oxygen | O | 16.00 | 2 | 32.00 | 23.86% |

| Total | 150.14 | 100.00% |

Quantitative determination of fluorine in organofluorine compounds can be challenging. Combustion analysis is a common method where the compound is combusted in an oxygen-rich atmosphere, and the resulting hydrogen fluoride (B91410) (HF) is quantified by titration or using an ion-selective electrode. numberanalytics.com Combustion ion chromatography (CIC) is another powerful technique for the analysis of total fluorine content in a sample. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4,4-Difluoro-3-butenylacetate, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves esterification of 4,4-difluoro-3-butenoic acid with acetic anhydride under acid catalysis (e.g., H₂SO₄). Key parameters include maintaining anhydrous conditions (to prevent hydrolysis), reaction temperature (80–100°C), and stoichiometric excess of acetic anhydride. Purification via fractional distillation or silica-gel chromatography is recommended to isolate the ester. Analogous methods for structurally similar esters, such as Methyl 4-bromo-3-(trifluoromethyl)phenylacetate (CAS 1159512-71-6), highlight the importance of optimizing solvent polarity and catalyst loading to improve yield .

Q. What analytical techniques are critical for characterizing 4,4-Difluoro-3-butenylacetate, and what spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹⁹F NMR : Identify the ester carbonyl (δ ~170 ppm in ¹³C NMR) and fluorine substituents (¹⁹F NMR splitting patterns). For example, in Ethyl 3,4-difluoro-2-methoxyphenylacetate (CAS DTXSID701201523), fluorine atoms at C3/C4 produce distinct coupling constants (³J₃,₄ ≈ 12–15 Hz) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of acetate group).

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of the difluoro substituents influence the reactivity of 4,4-Difluoro-3-butenylacetate in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Comparative studies on Methyl 4-bromo-3-(trifluoromethyl)phenylacetate (CAS 1159512-71-6) show that trifluoromethyl groups reduce steric hindrance but amplify inductive effects, accelerating substitution rates. For 4,4-Difluoro-3-butenylacetate, computational DFT studies can model charge distribution and transition states to predict regioselectivity .

Q. What strategies can resolve contradictions in reported spectroscopic data for 4,4-Difluoro-3-butenylacetate derivatives?

- Methodological Answer :

- Systematic Re-analysis : Validate NMR assignments using 2D techniques (COSY, HSQC) and compare with databases (e.g., EPA DSSTox ).

- Controlled Replication : Reproduce synthesis and characterization under standardized conditions (solvent, temperature) to isolate variables.

- Meta-Analysis : Apply frameworks from qualitative research to evaluate experimental discrepancies, such as iterative data triangulation and peer review of protocols .

Q. How can computational modeling predict the environmental fate of 4,4-Difluoro-3-butenylacetate?

- Methodological Answer :

- QSAR Models : Use tools from EPA DSSTox to predict biodegradation pathways and ecotoxicity. Critical parameters include logP (hydrophobicity) and hydrolysis rate constants.

- Molecular Dynamics Simulations : Model interactions with soil enzymes or aqueous-phase stability. For example, analogs like Ethyl 3,4-difluoro-2-methoxyphenylacetate show moderate persistence in aerobic environments, suggesting similar behavior for 4,4-Difluoro-3-butenylacetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。